molecular formula C13H5NO3 B8027793 1,3-Dioxo-1,3-dihydrobenzo[de]isochromene-5-carbonitrile CAS No. 929519-94-8

1,3-Dioxo-1,3-dihydrobenzo[de]isochromene-5-carbonitrile

Cat. No.: B8027793
CAS No.: 929519-94-8
M. Wt: 223.18 g/mol
InChI Key: DFCQWZFTXNOGLY-UHFFFAOYSA-N
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Description

1,3-Dioxo-1,3-dihydrobenzo[de]isochromene-5-carbonitrile is a chemical compound with the molecular formula C13H5NO3 and a molecular weight of 223.18 g/mol It is known for its unique structure, which includes a fused ring system with both dioxo and carbonitrile functional groups

Preparation Methods

The synthesis of 1,3-Dioxo-1,3-dihydrobenzo[de]isochromene-5-carbonitrile typically involves the reaction of specific precursors under controlled conditions. One common method involves the reaction of an appropriate amine with an aldehyde in a solvent such as ethanol or acetonitrile, followed by heating . The resulting product is then purified through recrystallization from a mixture of benzene and petroleum ether . Industrial production methods may involve similar synthetic routes but are optimized for larger-scale production and may include additional purification steps to ensure high purity.

Chemical Reactions Analysis

1,3-Dioxo-1,3-dihydrobenzo[de]isochromene-5-carbonitrile undergoes various chemical reactions, including oxidation, reduction, and substitution reactions. Common reagents used in these reactions include oxidizing agents like potassium permanganate and reducing agents such as sodium borohydride. Substitution reactions often involve nucleophiles like amines or thiols . The major products formed from these reactions depend on the specific conditions and reagents used but can include derivatives with modified functional groups or additional substituents.

Scientific Research Applications

This compound has a wide range of scientific research applications. In chemistry, it is used as a building block for the synthesis of more complex molecules and as a ligand in coordination chemistry . Additionally, it is used in the development of chemosensors for detecting various ions and molecules . In industry, it may be used in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 1,3-Dioxo-1,3-dihydrobenzo[de]isochromene-5-carbonitrile involves its interaction with specific molecular targets and pathways. For example, in chemosensor applications, it may function through photoinduced electron transfer (PET) or photoinduced charge transfer (PCT) mechanisms . These mechanisms involve the transfer of electrons or charges upon exposure to light, leading to changes in the compound’s fluorescence or colorimetric properties. This allows it to selectively detect specific ions or molecules.

Comparison with Similar Compounds

1,3-Dioxo-1,3-dihydrobenzo[de]isochromene-5-carbonitrile can be compared to other similar compounds, such as 1,3-dioxo-1H,3H-benzo[de]isochromene-6-carboxylic acid . While both compounds share a similar fused ring system, they differ in their functional groups and reactivity. The presence of a carbonitrile group in this compound makes it unique and influences its chemical behavior and applications. Other similar compounds include derivatives of benzo[de]isoquinoline-1,3-dione, which may have different substituents and exhibit distinct properties .

Properties

IUPAC Name

2,4-dioxo-3-oxatricyclo[7.3.1.05,13]trideca-1(12),5(13),6,8,10-pentaene-7-carbonitrile
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H5NO3/c14-6-7-4-8-2-1-3-9-11(8)10(5-7)13(16)17-12(9)15/h1-5H
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DFCQWZFTXNOGLY-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC2=CC(=CC3=C2C(=C1)C(=O)OC3=O)C#N
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H5NO3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID401221340
Record name 1,3-Dioxo-1H,3H-naphtho[1,8-cd]pyran-5-carbonitrile
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID401221340
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

223.18 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

929519-94-8
Record name 1,3-Dioxo-1H,3H-naphtho[1,8-cd]pyran-5-carbonitrile
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=929519-94-8
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 1,3-Dioxo-1H,3H-naphtho[1,8-cd]pyran-5-carbonitrile
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID401221340
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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